3-(Chloromethyl)-1-methylpiperidin-2-one
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Overview
Description
3-(Chloromethyl)-1-methylpiperidin-2-one is an organic compound that belongs to the class of piperidines It features a piperidine ring substituted with a chloromethyl group at the third position and a methyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-methylpiperidin-2-one typically involves the chloromethylation of 1-methylpiperidin-2-one. One common method is the reaction of 1-methylpiperidin-2-one with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the desired position. The reaction is usually carried out under acidic conditions and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to improve the efficiency and yield of the process. Additionally, purification steps, such as distillation or crystallization, are necessary to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-1-methylpiperidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction of the carbonyl group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used under controlled conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted piperidines, depending on the nucleophile used.
Oxidation Reactions: Products may include carboxylic acids, ketones, or aldehydes.
Reduction Reactions: The primary product is the corresponding alcohol.
Scientific Research Applications
3-(Chloromethyl)-1-methylpiperidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules or to study the effects of structural changes on biological activity.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1-methylpiperidin-2-one depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The piperidine ring provides a scaffold that can be modified to enhance the compound’s specificity and potency.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)pyridine
- 3-(Chloromethyl)benzoic acid
- 1-Methylpiperidin-2-one
Uniqueness
3-(Chloromethyl)-1-methylpiperidin-2-one is unique due to the presence of both a chloromethyl group and a methyl group on the piperidine ring. This combination of functional groups provides distinct reactivity and allows for the synthesis of a wide range of derivatives. Compared to similar compounds, it offers a versatile platform for chemical modifications and applications in various fields.
Properties
IUPAC Name |
3-(chloromethyl)-1-methylpiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c1-9-4-2-3-6(5-8)7(9)10/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFUKRQQUXPWPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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